4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a furan ring, a cyclohexylidene group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the cyclohexylidene group. The piperazine moiety is then added through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclohexylidene group can be reduced to cyclohexane derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the cyclohexylidene group can produce cyclohexane derivatives .
Scientific Research Applications
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furan-2-carboxylic acid share the furan ring structure.
Cyclohexylidene Compounds: Compounds like cyclohexylidene acetic acid have similar cyclohexylidene groups.
Piperazine Derivatives: Compounds like N-phenylpiperazine and its derivatives share the piperazine moiety.
Uniqueness
4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is unique due to its combination of a furan ring, a cyclohexylidene group, and a piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H28N4O3S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C24H28N4O3S/c29-21-15-18(23-7-4-14-31-23)16-22(30)20(21)17-25-8-9-27-10-12-28(13-11-27)24(32)26-19-5-2-1-3-6-19/h1-7,14,17-18,29H,8-13,15-16H2,(H,26,32) |
InChI Key |
KMGGLMXPUNMEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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